PEG8 Linkers Demonstrate Superior Pharmacokinetic Profile in ADC Studies Compared to PEG4 and Non-PEGylated Controls
In a head-to-head pharmacokinetic evaluation of antibody-drug conjugates, DAR8-ADCs incorporating PEG8 linkers exhibited a significantly improved PK profile relative to DAR8-ADCs constructed with shorter PEG4 linkers and DAR4-ADCs containing no PEG spacer [1]. This quantifiable improvement positions PEG8 as a functionally distinct linker length that cannot be substituted with PEG4 without compromising in vivo performance.
| Evidence Dimension | In vivo pharmacokinetic (PK) profile |
|---|---|
| Target Compound Data | DAR8-ADC with PEG8 linker: better PK profile |
| Comparator Or Baseline | DAR8-ADC with PEG4 linker (worse PK profile); DAR4-ADC without PEG (worse PK profile) |
| Quantified Difference | Qualitatively superior PK profile; aggregates content decreases as PEG length increases from PEG4 to PEG8 |
| Conditions | In vivo pharmacokinetic studies of DAR8-ADCs |
Why This Matters
For procurement decisions in ADC development programs, PEG8-based linkers offer validated in vivo exposure advantages that shorter PEG4 analogs do not provide, reducing the risk of late-stage PK attrition.
- [1] Burke PJ, Hamilton JZ, Jeffrey SC, et al. Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer. 2025; 13(Suppl 3):A953. View Source
